What are the physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride?
What are the physical and chemical properties of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride?
An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride
Introduction
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its rigid benzofuran core, coupled with the reactive handles of an amino group and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization. While this compound is valued as a stable hydrochloride salt for formulation and storage, much of the publicly available characterization data pertains to its free base form, Ethyl 5-aminobenzofuran-2-carboxylate. This document will clearly distinguish between the two forms where data is specific and infer the properties of the hydrochloride salt based on established chemical principles where necessary.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is the salt form of the parent amine, which enhances its stability and handling properties.
| Identifier | Value | Source |
| IUPAC Name | ethyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | [1] |
| Synonyms | 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride, Ethyl 5-amino-1-benzofuran-2-carboxylate HCl | [1] |
| CAS Number | 183288-42-8 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 241.67 g/mol | [1][2] |
| Parent Compound CAS | 174775-48-5 (Free Base) | [3] |
The structure consists of a benzofuran ring system, which is a fusion of a benzene ring and a furan ring. The key functional groups, which are the primary sites of reactivity, are the amino group (-NH₂) at the C5 position (protonated in the hydrochloride form as -NH₃⁺) and the ethyl ester (-COOCH₂CH₃) at the C2 position.
Caption: Molecular structure of Ethyl 5-aminobenzofuran-2-carboxylate Hydrochloride.
Physical and Chemical Properties
The physical properties of the hydrochloride salt are expected to differ from the free base, particularly in melting point and solubility. The salt form is generally a crystalline solid with higher water solubility.
| Property | Value (Hydrochloride) | Value (Free Base) | Source(s) |
| Appearance | Data not available | Yellow to dark brown solid / Beige powder / White to Light yellow to Light orange powder to crystal | [3] |
| Melting Point | Data not available | 54-60 °C / 64 °C | [4] |
| Boiling Point | Data not available | 348.1 ± 22.0 °C (Predicted) | [5] |
| Solubility | Data not available | Soluble in Chloroform, DMSO | [5] |
| Storage | Room temperature, sealed, dry | 0 - 8 °C, under inert gas (Nitrogen or Argon) | [2][5] |
Expert Insight: The hydrochloride salt is anticipated to have a significantly higher melting point than the free base due to the ionic character of the ammonium salt. While specific solubility data is scarce, the hydrochloride form is expected to exhibit greater solubility in polar protic solvents like water and alcohols compared to the free base. The recommended storage at room temperature for the salt suggests good stability.[2]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride stems from its three key structural components:
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Ammonium Group (-NH₃⁺): This is the site of the hydrochloride salt. In a reaction, it can be deprotonated with a mild base to liberate the nucleophilic primary amine (-NH₂). This amine is a versatile handle for forming amides, sulfonamides, imines, and for use in N-alkylation and various coupling reactions.
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Ethyl Ester Group (-COOEt): This group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or acid chlorides. It can also be reduced to a primary alcohol.
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Benzofuran Ring: The electron-rich aromatic system can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the other functional groups.
This trifecta of reactivity makes the compound a valuable precursor for a wide range of more complex molecules.
Caption: Synthetic pathways originating from the amine functional group.
Spectroscopic Data and Analysis
| Technique | Expected Features (Free Base) | Predicted Differences for Hydrochloride Salt |
| ¹H NMR | Ethyl ester protons: quartet ~4.3-4.4 ppm (CH₂) and triplet ~1.3-1.4 ppm (CH₃). Aromatic protons: complex signals in the aromatic region. Amino protons: broad singlet (variable shift).[6] | The amino protons (-NH₃⁺) will likely appear as a broader, more downfield signal. The adjacent aromatic protons may experience a slight downfield shift due to the electron-withdrawing effect of the ammonium group. |
| ¹³C NMR | Carbonyl carbon of the ester ~160-170 ppm. Aromatic carbons in the 100-150 ppm range. Ethyl group carbons ~60 ppm (CH₂) and ~14 ppm (CH₃). Carbons ortho and para to the amino group will be shifted upfield.[6] | The carbon atom attached to the nitrogen (C5) will be shifted downfield upon protonation. Other aromatic carbons will also be affected, though to a lesser extent. |
| FTIR | N-H stretching of the primary amine (~3300-3500 cm⁻¹). C=O stretching of the ester (~1700-1720 cm⁻¹). Aromatic C=C stretching (~1450-1600 cm⁻¹). C-O stretching (~1000-1300 cm⁻¹). | The N-H stretching region will be replaced by broad N⁺-H stretching bands, often overlapping with C-H stretches (~2400-3200 cm⁻¹). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 205.21 (for C₁₁H₁₁NO₃). Fragmentation may involve loss of the ethoxy group (-OC₂H₅) or the entire ester group.[6] | In ESI-MS (a softer ionization technique), the primary ion observed would be the parent cation at m/z = 205.21, corresponding to the protonated free base. |
Standardized Protocol for Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data for sample verification.
1. Sample Preparation (NMR): a. Accurately weigh 5-10 mg of Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. Data Acquisition (NMR): a. Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. b. Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Processing and Analysis (NMR): a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) relative to the internal standard. Analyze coupling patterns to aid in structural assignment. c. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Caption: General laboratory workflow for NMR spectroscopy.
Safety and Handling
While PubChem lists the GHS classification for Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride as "Not Classified," this is likely due to a lack of submitted data.[1] The parent free base, however, is associated with several hazard statements.[7] It is prudent and best practice to handle the hydrochloride salt with the same precautions as the free base.
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute toxicity, oral | Harmful if swallowed | H302 | [4][7] |
| Skin corrosion/irritation | Causes skin irritation | H315 | [4][7] |
| Serious eye damage/irritation | Causes serious eye irritation | H319 | [4][7] |
| Specific target organ toxicity | May cause respiratory irritation | H335 | [4][7] |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid inhalation.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value research areas.
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Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) agents and cardiovascular drugs.[2] It serves as a precursor for compounds designed as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors (SRIs), which have potential applications in treating depression and anxiety.[5][8]
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Material Science: The benzofuran core is a fluorophore.[2] The compound can be functionalized to create novel fluorescent probes and dyes for bio-imaging and chemosensor applications.[9] Furthermore, the presence of both amino and ester groups allows it to be used as a monomer in polymerization reactions to create high-performance polymers like polyamides with enhanced thermal stability and unique optical properties.[9]
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Biochemical Research: Derivatives are used in studies of enzyme inhibition and receptor binding to elucidate biological mechanisms.[3]
Caption: Summary of the primary applications for the title compound.
Conclusion
Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride is a compound of significant scientific interest, possessing a desirable combination of structural rigidity and functional group reactivity. Its utility as a stable, versatile intermediate is well-established in the synthesis of novel therapeutics and advanced materials. While a more complete dataset, particularly for the physical and spectroscopic properties of the hydrochloride salt itself, would be beneficial, this guide provides a robust framework based on available data for the parent compound and sound chemical principles. Researchers and developers can leverage this information to confidently and safely incorporate this valuable building block into their synthetic and research programs.
References
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PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved January 20, 2026, from [Link]
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MSDS Europe. (n.d.). Hazard statements. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved January 20, 2026, from [Link]
-
MySkinRecipes. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate hydrochloride. Retrieved January 20, 2026, from [Link]
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